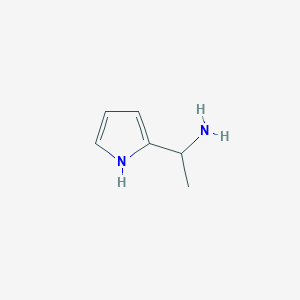

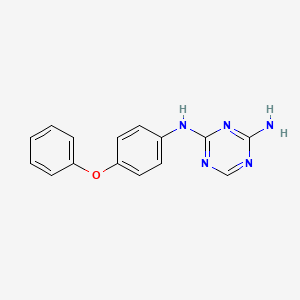

![molecular formula C17H16ClF3IN5O B3019649 2-[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]-N-(5-iodopyridin-2-yl)acetamide CAS No. 339018-01-8](/img/structure/B3019649.png)

2-[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]-N-(5-iodopyridin-2-yl)acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound “2-[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]-N-(5-iodopyridin-2-yl)acetamide” is a complex organic molecule. It contains several functional groups, including a piperazine ring, a trifluoromethyl group, and a pyridine ring .

Molecular Structure Analysis

The molecular structure of this compound is quite complex, with multiple rings and functional groups. The presence of a trifluoromethyl group and a pyridine ring are thought to bestow many of the distinctive physical–chemical properties observed with this class of compounds .Chemical Reactions Analysis

While specific chemical reactions involving this compound are not available, compounds with similar structures have been studied. For example, a compound with a similar structure was found to inhibit bacterial phosphopantetheinyl transferase, a key enzyme in bacterial metabolism .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound are largely determined by its molecular structure. The trifluoromethyl group and the pyridine ring are thought to bestow many of the distinctive physical–chemical properties observed with this class of compounds .Applications De Recherche Scientifique

Memory Enhancement

The compound has been studied for its potential effects on memory enhancement. Li Ming-zhu (2008) synthesized a related piperazin-1-yl acetamide and found that it improved the memory ability in mice, as measured by a swimming maze test (Li Ming-zhu, 2008).

Inhibition of Acyl-Coenzyme A: Cholesterol O-Acyltransferase-1

The compound has been identified as a potent inhibitor of human acyl-coenzyme A: cholesterol O-acyltransferase (ACAT-1). K. Shibuya et al. (2018) noted its significant selectivity for ACAT-1 over ACAT-2, suggesting potential use in treating diseases involving ACAT-1 overexpression (K. Shibuya et al., 2018).

Platelet Aggregation Inhibition

Research indicates that piperazinyl glutamate pyridines, related to the given compound, act as potent P2Y12 antagonists. J. J. Parlow et al. (2010) developed compounds demonstrating excellent inhibition of platelet aggregation, optimizing pharmacokinetic and physiochemical properties (J. J. Parlow et al., 2010).

Alzheimer's Disease Therapy

2-(piperazin-1-yl)N-(1H-pyrazolo[3,4-b]pyridin-3-yl)acetamides have been described as potent inhibitors of acetylcholinesterase and amyloid β aggregation, relevant for Alzheimer's disease therapy. Tarana Umar et al. (2019) found that these compounds also displayed antioxidation and metal-chelation activity (Tarana Umar et al., 2019).

Antineoplastic Properties

The compound flumatinib, which shares a similar structure, has been studied for its antineoplastic properties, particularly in the treatment of chronic myelogenous leukemia. Aishen Gong et al. (2010) identified its primary metabolites and metabolic pathways in humans (Aishen Gong et al., 2010).

Orientations Futures

Mécanisme D'action

Target of Action

The primary target of this compound is the bacterial enzyme Phosphopantetheinyl transferase (PPTase) . PPTases are essential for bacterial cell viability and virulence .

Mode of Action

The compound acts as a potent inhibitor of bacterial PPTase . It binds to the active site of the enzyme, preventing it from catalyzing the post-translational modification essential for bacterial cell viability and virulence .

Biochemical Pathways

The inhibition of PPTase by the compound affects several biochemical pathways. One of the key pathways is the microbial fatty acid synthase (FAS) system . The FAS system is responsible for the production of palmitate, a primary membrane component, and the assembly of virulence-determining components of bacterial cell walls . The inhibition of PPTase leads to a reduction in the anabolic capacity of the FAS system, affecting cell viability and virulence .

Pharmacokinetics

The compound exhibits submicromolar inhibition of bacterial PPTase, with no activity toward the human orthologue . This suggests a high degree of selectivity, which is crucial for its bioavailability.

Result of Action

The compound’s action results in the attenuation of secondary metabolism and thwarting of bacterial growth . Specifically, it was found to attenuate the production of an Sfp-PPTase-dependent metabolite when applied to Bacillus subtilis at sublethal doses . It also demonstrated antibacterial activity against methicillin-resistant Staphylococcus aureus .

Propriétés

IUPAC Name |

2-[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]-N-(5-iodopyridin-2-yl)acetamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16ClF3IN5O/c18-13-7-11(17(19,20)21)8-24-16(13)27-5-3-26(4-6-27)10-15(28)25-14-2-1-12(22)9-23-14/h1-2,7-9H,3-6,10H2,(H,23,25,28) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCHKDYIEWLNAHE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CC(=O)NC2=NC=C(C=C2)I)C3=C(C=C(C=N3)C(F)(F)F)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16ClF3IN5O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

525.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[3-(Aminomethyl)phenyl]urea](/img/structure/B3019566.png)

![2-ethyl-N-((5-(furan-3-yl)pyridin-3-yl)methyl)benzo[d]thiazole-6-carboxamide](/img/structure/B3019568.png)

![3-(2,5-dimethoxyphenyl)-1-[2-(2-methyl-1H-indol-3-yl)ethyl]-1-(pyridin-2-ylmethyl)thiourea](/img/structure/B3019569.png)

![2-[4-(5-Fluoropyrimidin-2-yl)piperazin-1-yl]-4-pyrrolidin-1-ylpyrimidine](/img/structure/B3019580.png)

![2-[Cyclohexyl(methyl)amino]-1,3-thiazole-5-carbaldehyde](/img/structure/B3019584.png)

![4-methyl-2-(3-pyridinyl)-N-[4-(trifluoromethyl)phenyl]-1,3-thiazole-5-carboxamide](/img/structure/B3019587.png)

![1-(2,6-dimethylmorpholino)-2-((1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)ethanone](/img/structure/B3019589.png)